molecular formula C4H4ClN B1265672 Acrylonitrile, 2-(chloromethyl)- CAS No. 7659-44-1

Acrylonitrile, 2-(chloromethyl)-

Cat. No. B1265672
CAS RN: 7659-44-1
M. Wt: 101.53 g/mol
InChI Key: QIBPJPNDSZRXRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(chloromethyl)acrylonitrile has been developed through an efficient method involving the Mannich reaction of cyanoacetic acid with paraformaldehyde and morpholine, resulting in the allylic amine which is then converted into the chloride at room temperature (H. Krawczyk, 1995).

Molecular Structure Analysis

The molecular conformation, vibrational and electronic transition, isometric chemical shift, polarizability, and hyperpolarizability of acrylonitrile derivatives have been comprehensively analyzed using a combination of experimental techniques and theoretical calculations. These studies offer insight into the ground state structure and electronic properties, highlighting the molecule's potential as a nonlinear optical material (Abdullah M. Asiri et al., 2011).

Chemical Reactions and Properties

The reactivity of acrylonitrile with various reagents demonstrates its versatility in chemical synthesis. For instance, acrylonitrile and acrylate can be dimerized to 2-methyleneglutaronitrile and 2-methyleneglutarate, respectively, using a binary catalyst system of a copper compound and an isocyanide in the presence of a protic solvent such as t-butanol. This process is significant for its potential in creating valuable industrial and pharmaceutical intermediates (T. Saegusa et al., 1970).

Physical Properties Analysis

The structural characterization and transport properties of poly(acrylonitrile)/N,N-dimethylformamide solutions have been investigated through molecular dynamics simulations and quantum mechanical calculations. These studies shed light on the interaction energies, vaporization behaviors, and thermodynamic properties of acrylonitrile in solution, providing valuable information for its synthesis and application processes (Weimin Gao et al., 2016).

Scientific Research Applications

Synthesis Method

  • A method for preparing 2-(chloromethyl)acrylonitrile involves the Mannich reaction of cyanoacetic acid with paraformaldehyde and morpholine, followed by conversion into the chloride form (Krawczyk, 1995).

Catalyst Development

  • Acrylonitrile telomer synthesized by radical telomerization is used as a nitrogen and carbon precursor to prepare a non-noble oxygen reduction reaction (ORR) catalyst for efficient oxygen reduction (Chang et al., 2013).

Chemical Reactions

  • The chloromethyl trans-β-styryl sulfone carbanion reacts with acrylonitrile under phase-transfer catalysis conditions to form bis(2-cyanoethyl)chloromethyl trans-β-styryl sulfone (Mąkosza & Krylova, 1997).

Toxicological Studies

  • Acrylonitrile, including its conversion to cyanoethylene oxide (CEO), is linked to DNA damage and genotoxic properties, with a study on nucleic bases alkylation providing insights into the mechanisms of carcinogenesis (Gladović et al., 2018).

Polymer Miscibility

  • The miscibility of poly(chloromethyl methacrylate) with poly(p-methylstyrene-co-acrylonitrile) was studied, evaluating the segmental interaction parameters and composition range for miscibility (Goh & Lee, 1990).

Biomedical Imaging

  • Acrylonitriles with aggregation-induced emission (AIE) characteristics show promising applications in two-photon biomedical imaging, with unique properties like bright red emission and high biocompatibility for in vivo imaging (Niu et al., 2019).

Safety And Hazards

Acrylonitrile, the parent compound of 2-(Chloromethyl)acrylonitrile, is known to be toxic and harmful to the eyes, skin, lungs, and nervous system . It may cause cancer . Workers may be harmed from exposure to acrylonitrile, and the level of exposure depends upon the dose, duration, and work being done .

properties

IUPAC Name

2-(chloromethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN/c1-4(2-5)3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPJPNDSZRXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227393
Record name Acrylonitrile, 2-(chloromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylonitrile, 2-(chloromethyl)-

CAS RN

7659-44-1
Record name 2-(Chloromethyl)-2-propenenitrile
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Record name 2-(Chloromethyl)-2-propenenitrile
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Record name WLN: G1YU1&CN
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Record name Acrylonitrile, 2-(chloromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-2-propenenitrile
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